molecular formula C20H16Cl2N2O4S B301386 3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Numéro de catalogue B301386
Poids moléculaire: 451.3 g/mol
Clé InChI: GNILFPJPRPJHCL-IJTBWSOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a potent compound that has gained significant attention in the field of medicinal chemistry. This compound is commonly referred to as DCTB, and it has been extensively studied for its potential therapeutic applications. DCTB is a thiazolidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Applications De Recherche Scientifique

DCTB has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCTB is its anti-cancer activity. Studies have shown that DCTB can induce apoptosis in cancer cells by activating the caspase pathway. DCTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
In addition to its anti-cancer activity, DCTB has also been studied for its anti-inflammatory and anti-diabetic effects. DCTB has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Mécanisme D'action

The mechanism of action of DCTB is not fully understood. However, studies have shown that DCTB can modulate several signaling pathways involved in cancer cell growth and survival. DCTB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCTB has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DCTB exhibits a wide range of biochemical and physiological effects. Studies have shown that DCTB can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DCTB is its relatively simple and cost-effective synthesis method. DCTB also exhibits a wide range of biological activities, making it an attractive target for medicinal chemistry research. However, one limitation of DCTB is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for research on DCTB. One area of research is the development of novel analogs of DCTB with improved solubility and potency. Another area of research is the investigation of the potential of DCTB as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the mechanism of action of DCTB needs to be further elucidated to fully understand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of DCTB involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl isothiocyanate to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with 4-aminobenzoic acid to form DCTB. The synthesis method of DCTB is relatively simple and cost-effective, making it an attractive target for medicinal chemistry research.

Propriétés

Nom du produit

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Formule moléculaire

C20H16Cl2N2O4S

Poids moléculaire

451.3 g/mol

Nom IUPAC

3-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H16Cl2N2O4S/c1-3-28-17-14(21)7-11(8-15(17)22)9-16-18(25)24(2)20(29-16)23-13-6-4-5-12(10-13)19(26)27/h4-10H,3H2,1-2H3,(H,26,27)/b16-9-,23-20?

Clé InChI

GNILFPJPRPJHCL-IJTBWSOMSA-N

SMILES isomérique

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

SMILES canonique

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.